molecular formula C11H9IN4 B8154668 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole

3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole

Cat. No.: B8154668
M. Wt: 324.12 g/mol
InChI Key: LJDMEDPEWMPXAK-UHFFFAOYSA-N
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Description

3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole is a heterocyclic compound that contains both indazole and pyrazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of iodine in the structure makes it a valuable intermediate for further functionalization and derivatization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole typically involves the iodination of a precursor compound. One common method includes the following steps:

    Starting Material: The synthesis begins with 5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole.

    Iodination: The precursor is treated with an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable solvent like acetonitrile or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 3-azido-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole can be formed.

    Coupling Products: Products with extended conjugation or additional functional groups can be synthesized through coupling reactions.

Scientific Research Applications

3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly kinase inhibitors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving protein kinases.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole
  • 3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole
  • 5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole

Uniqueness

The presence of the iodine atom in 3-Iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-indazole makes it more reactive in substitution and coupling reactions compared to its bromo or chloro analogs. This increased reactivity can be advantageous in the synthesis of complex molecules and in medicinal chemistry applications.

Properties

IUPAC Name

3-iodo-5-(1-methylpyrazol-4-yl)-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN4/c1-16-6-8(5-13-16)7-2-3-10-9(4-7)11(12)15-14-10/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDMEDPEWMPXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(NN=C3C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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